molecular formula C17H21N3O5S B2403870 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1286696-94-3

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2403870
CAS No.: 1286696-94-3
M. Wt: 379.43
InChI Key: JMUDXMOCQKUYDN-UHFFFAOYSA-N
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Description

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic small molecule characterized by three key structural motifs:

  • Isoxazole-3-carboxamide core: Provides metabolic stability and hydrogen-bonding capacity for target interactions.
  • Furan-2-yl substituent: Enhances aromatic interactions and modulates electron distribution.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c21-17(14-10-16(25-19-14)15-2-1-9-24-15)18-11-12-5-7-20(8-6-12)26(22,23)13-3-4-13/h1-2,9-10,12-13H,3-8,11H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUDXMOCQKUYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a compound of significant interest due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C₁₅H₁₈N₂O₄S
Molecular Weight 318.38 g/mol
CAS Number 1234567-89-0 (hypothetical)

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. It is hypothesized that the compound may inhibit certain pathways involved in inflammation and cancer proliferation, similar to other sulfonamide derivatives that have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX) .

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory effects by blocking COX enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. For instance, sulfonamide-containing derivatives have been shown to selectively inhibit COX-2 in vitro .

Antitumor Activity

This compound has also been evaluated for its antitumor potential. Studies have demonstrated that related compounds can inhibit tumor cell growth through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

  • In Vitro Studies : In a study examining the effects of similar isoxazole derivatives on cancer cell lines, it was found that these compounds significantly reduced cell viability in a dose-dependent manner, suggesting potential therapeutic applications in oncology .
  • In Vivo Studies : Animal models treated with sulfonamide derivatives showed reduced tumor sizes compared to control groups. These findings support the hypothesis that this compound may exert similar effects .

Research Findings

Recent research has focused on the structure–activity relationship (SAR) of isoxazole derivatives. Key findings include:

  • The presence of the cyclopropylsulfonyl group enhances the compound's lipophilicity and bioavailability.
  • Modifications in the furan moiety can lead to improved potency against specific targets.

Scientific Research Applications

Structural Characteristics

The compound features a complex molecular structure characterized by:

  • Cyclopropylsulfonyl group : This moiety is known for its ability to modulate enzyme activity selectively.
  • Piperidine ring : Provides a framework for potential receptor interactions.
  • Isoxazole core : Associated with various biological activities, including anti-inflammatory and analgesic properties.
  • Furan ring : Often linked to antioxidant activities and may enhance the overall pharmacological profile of the compound.

Research indicates that compounds similar to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide exhibit significant biological activities, particularly as inhibitors of specific enzymes. Notably, derivatives have shown promise as inhibitors of lysine-specific demethylase enzymes, which are implicated in various diseases, including cancer and neurodegenerative disorders .

Potential Therapeutic Applications

  • Cancer Treatment : The compound's structural features suggest potential as an inhibitor of heat shock protein 90 (HSP90), which plays a crucial role in cancer cell proliferation and survival .
  • Anti-inflammatory Agents : Given the anti-inflammatory properties associated with similar compounds, this compound may also serve as an effective treatment for inflammatory conditions.
  • Neurodegenerative Disorders : Its ability to interact with specific enzymes involved in neurodegeneration positions it as a candidate for further research in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds structurally related to this compound:

StudyFocusFindings
Anti-Tuberculosis Activity Investigated 1,3-Diarylpyrazolyl-acylsulfonamidesHighlighted the importance of sulfonamide functionality for potency against Mycobacterium tuberculosis .
HSP90 Inhibition Evaluated novel HSP90 inhibitorsDemonstrated significant anti-tumor activity in human breast tumor xenograft models without notable toxicity .
FXR Agonism Explored piperidinylisoxazole derivativesFound robust lipid-modulating properties, suggesting potential applications in dyslipidemia treatment .

Comparison with Similar Compounds

Structural Analog: MMV019918 (Antimalarial Agent)

Compound : 1-[5-(4-Bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine (MMV019918)
Core Differences :

  • Replaces isoxazole-3-carboxamide with a methanamine linker.
  • Features a 4-bromo-2-chlorophenyl-substituted furan instead of an unsubstituted furan.
  • Lacks the cyclopropylsulfonyl group on the piperidine nitrogen.

Functional Implications :

  • MMV01991918’s halogenated aryl group enhances antimalarial activity by targeting parasite membrane integrity .
  • The absence of a sulfonyl group in MMV019918 may reduce solubility but increase lipophilicity, favoring blood-brain barrier penetration.

Table 1: Key Structural and Functional Comparisons

Feature Target Compound MMV019918
Core Structure Isoxazole-3-carboxamide Methanamine
Furan Substituent Unsubstituted furan-2-yl 4-Bromo-2-chlorophenyl-furan
Piperidine Modification Cyclopropylsulfonyl Unmodified piperidine
Biological Target Undisclosed (inferred antiparasitic) Plasmodium falciparum

Ranitidine-Related Compounds (H₂ Antagonists)

Examples :

  • Ranitidine Diamine Hemifumarate (Related Compound A): 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine.
  • Ranitidine Nitroacetamide: N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide .

Structural Contrasts :

  • Sulfur Linkage : Ranitidine analogs feature sulphanyl (-S-) or thioether groups, unlike the sulfonyl (-SO₂-) group in the target compound.
  • Amino Alcohol vs. Isoxazole: Ranitidine derivatives include dimethylamino methanol or nitroacetamide groups instead of isoxazole-carboxamide.

Functional Insights :

  • The sulphanyl groups in ranitidine analogs contribute to H₂ receptor antagonism but may increase susceptibility to oxidative degradation .
  • The cyclopropylsulfonyl group in the target compound likely enhances metabolic stability compared to ranitidine’s thioether motifs .

Fentanyl Analogs (Opioid Receptor Agonists)

Examples :

  • 4’-Methyl Acetyl Fentanyl: N-[1-[2-(4-Methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide.
  • β-Methyl Fentanyl: N-Phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide .

Key Differences :

  • Aryl vs. Sulfonyl Groups : Fentanyls prioritize lipophilic aryl groups (e.g., phenyl) for μ-opioid receptor binding, whereas the target compound’s cyclopropylsulfonyl group introduces polarity.
  • Pharmacological Target : Fentanyls act on CNS opioid receptors, while the target compound’s isoxazole-furan system suggests divergent applications (e.g., enzyme inhibition).

Table 2: Pharmacokinetic and Target Selectivity

Property Target Compound Fentanyl Analogs
Key Substituent Cyclopropylsulfonyl Arylalkyl (e.g., phenylethyl)
Solubility Higher (polar sulfonyl group) Lower (lipophilic aryl groups)
Primary Target Undisclosed μ-Opioid Receptor

Computational and Mechanistic Insights

  • Machine Learning Predictions : Studies leveraging computational models (e.g., QSAR) suggest that the cyclopropylsulfonyl group may optimize binding to cysteine proteases or kinases, common targets in antiparasitic drug development .
  • Metabolic Stability : The isoxazole ring and sulfonyl group likely reduce CYP450-mediated metabolism compared to ranitidine’s thioether or fentanyl’s ester linkages .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by selecting solvents (e.g., THF or DMF) that enhance solubility of intermediates, as demonstrated in piperidine-carboxamide syntheses . Use coupling agents like HBTU or BOP for amide bond formation, and monitor reaction progress via TLC or LCMS . Purification via silica gel column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) effectively isolates the target compound while removing byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

  • Methodological Answer : Employ 1H^1H and 13C^{13}C NMR to confirm regiochemistry of the isoxazole and piperidine moieties, noting characteristic shifts for sulfonyl (δ ~3.0–3.5 ppm) and furan (δ ~6.5–7.5 ppm) groups . High-resolution mass spectrometry (HRMS) validates molecular weight, while XRPD and DSC assess crystallinity and thermal stability . Purity (>95%) can be verified via reverse-phase HPLC with UV detection at 254 nm .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Sequential liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted starting materials. For challenging separations, preparative HPLC with a C18 column and acetonitrile/water mobile phase achieves high purity . Recrystallization from ethanol or acetonitrile may further enhance crystallinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the cyclopropylsulfonyl group in bioactivity?

  • Methodological Answer : Synthesize analogs replacing the cyclopropylsulfonyl group with alternative sulfonamides (e.g., phenylsulfonyl or methylsulfonyl) . Test these analogs in target-specific assays (e.g., enzyme inhibition or cell viability) to compare potency. Molecular docking can predict interactions between the sulfonyl group and hydrophobic binding pockets .

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Methodological Answer : Validate activity using orthogonal assays (e.g., biochemical vs. cellular assays) to rule out assay-specific artifacts . Adjust experimental conditions (e.g., serum concentration or incubation time) to mimic physiological relevance. Cross-reference solubility and stability data (e.g., in PBS or DMSO) to ensure compound integrity during testing .

Q. How can computational methods predict target protein interactions for this compound?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina or Schrödinger Suite, focusing on the isoxazole-carboxamide and sulfonylpiperidine motifs as key pharmacophores . Validate predictions with mutagenesis studies targeting predicted binding residues. MD simulations (e.g., GROMACS) assess binding stability over time .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Chiral HPLC or SFC separates enantiomers during scale-up . Optimize asymmetric synthesis conditions (e.g., chiral catalysts or enzymes) to minimize racemization. Salt formation (e.g., HCl or phosphate salts) can stabilize enantiomers during crystallization .

Q. How is metabolic stability assessed in vitro using liver microsomes?

  • Methodological Answer : Incubate the compound with human or rat liver microsomes (0.5–1 mg/mL protein) in NADPH-regenerating buffer at 37°C. Quantify parent compound depletion over time via LCMS/MS. Calculate intrinsic clearance (Clint_{int}) and compare to reference compounds (e.g., verapamil) .

Data Contradiction and Stability Analysis

  • Key References : For stability, monitor hydrolytic degradation under acidic/basic conditions (pH 1–13) and oxidative stress (H2_2O2_2) . Use accelerated stability studies (40°C/75% RH) to determine shelf-life .

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